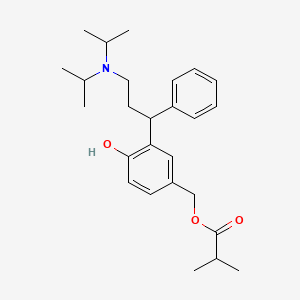
rac-5-Isopropylcarbonyloxymethyl Tolterodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-5-Isopropylcarbonyloxymethyl Tolterodine: is a chemical compound with the molecular formula C26H37NO3 and a molecular weight of 411.58 g/mol . It is a derivative of tolterodine, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. This compound is used in various research applications, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-5-Isopropylcarbonyloxymethyl Tolterodine involves the esterification of tolterodine with isobutyric acid. The reaction typically requires the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC) , and a solvent like dichloromethane . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure the purity and yield of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: rac-5-Isopropylcarbonyloxymethyl Tolterodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using or to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives.
Applications De Recherche Scientifique
rac-5-Isopropylcarbonyloxymethyl Tolterodine is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving muscarinic receptors and their role in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in treating overactive bladder and other urinary disorders.
Mécanisme D'action
The mechanism of action of rac-5-Isopropylcarbonyloxymethyl Tolterodine involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, particularly the M2 and M3 subtypes . By inhibiting the action of acetylcholine, it reduces bladder contractions and decreases detrusor pressure, leading to an increase in bladder capacity and a reduction in urinary urgency and frequency .
Comparaison Avec Des Composés Similaires
Tolterodine: The parent compound, also a muscarinic receptor antagonist used in the treatment of overactive bladder.
5-Hydroxymethyl Tolterodine: A major active metabolite of tolterodine with similar pharmacological activity.
Fesoterodine: Another muscarinic receptor antagonist used for similar therapeutic purposes.
Uniqueness: rac-5-Isopropylcarbonyloxymethyl Tolterodine is unique due to its specific esterification, which may confer different pharmacokinetic properties compared to its parent compound and other similar compounds. This modification can affect its absorption, distribution, metabolism, and excretion, potentially leading to differences in efficacy and safety profiles .
Propriétés
Formule moléculaire |
C26H37NO3 |
|---|---|
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
[3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3 |
Clé InChI |
UEMMFPSHISRHIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)
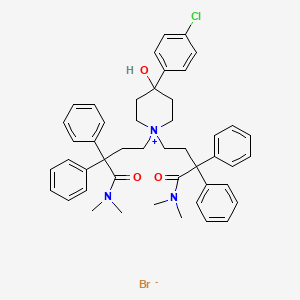
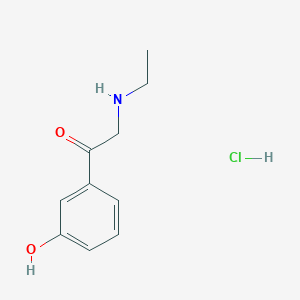

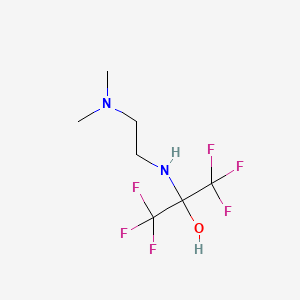
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)
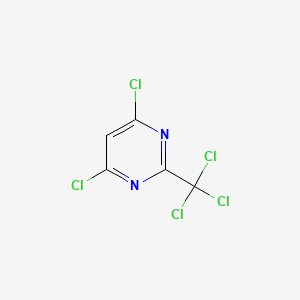
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)
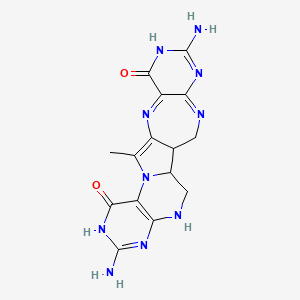
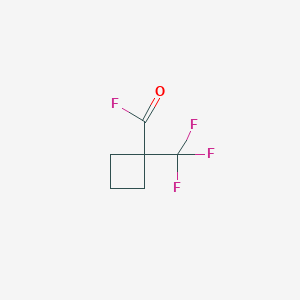
![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)

![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)
